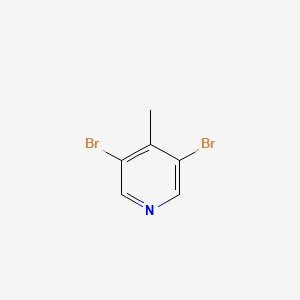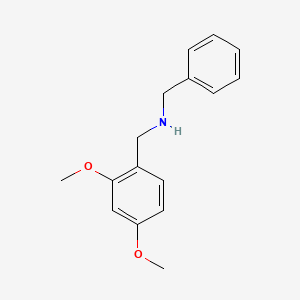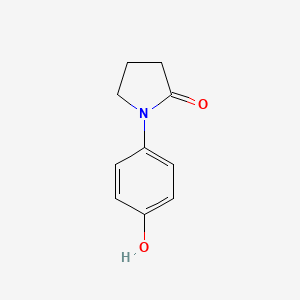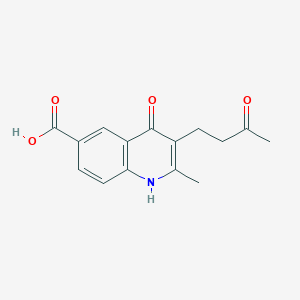
3,5-Dibromo-4-metilpiridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,5-dibromo-4-methylpyridine derivatives has been explored through various methodologies. One approach involves the lithiation of 3,5-dibromopyridine with LDA, followed by a reaction with electrophiles to yield 4-alkyl-3,5-dibromopyridines in high yield . This method also allows for further functionalization to create 3-bromo-4,5-dialkylpyridines and 3,4,5-trialkylpyridines through sequential metal-halogen exchange reactions . Another synthetic route reported is the direct bromination of 2,2'-bipyridine hydrobromide salt, leading to the selective synthesis of brominated bipyridines . These methods demonstrate the versatility and reactivity of halogenated pyridines in organic synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be significantly altered by the introduction of substituents, which can affect their physical and chemical properties. For instance, the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol exhibits one of the shortest N...H...O hydrogen bridges, indicating a strong interaction between the molecules . This kind of structural information is crucial for understanding the behavior of these compounds in various chemical contexts.
Chemical Reactions Analysis
The reactivity of halogenated pyridines is a key aspect of their chemical behavior. For example, 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling reactions, which is a valuable transformation in the synthesis of carbon-substituted pyridines . The reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has also been examined, showcasing the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dibromo-4-methylpyridine derivatives are influenced by their molecular structure. The introduction of alkyl groups can lead to the formation of weak nucleophilic bases, as seen with 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which exhibits a double Janus group effect protecting the heteroatom from electrophilic attack . Additionally, solvent-dependent coordination polymers have been synthesized, demonstrating the influence of solvents on the self-assembly and structure of Co(II) complexes with pyridine derivatives . These findings highlight the importance of molecular design in dictating the properties of these compounds.
Aplicaciones Científicas De Investigación
Síntesis Química
“3,5-Dibromo-4-metilpiridina” se utiliza a menudo como bloque de construcción en la síntesis química . Su estructura única le permite reaccionar con varios otros compuestos para formar moléculas complejas, convirtiéndola en una herramienta valiosa en el campo de la química sintética.
Investigación Farmacéutica
Este compuesto se ha utilizado en el desarrollo de potentes inhibidores de la fosfodiesterasa tipo 4 (PDE4) . Los inhibidores de la PDE4 tienen posibles aplicaciones terapéuticas en una variedad de afecciones, incluida la enfermedad pulmonar obstructiva crónica (EPOC), el asma y las enfermedades inflamatorias.
Desarrollo de Ligandos
“this compound” se ha utilizado en la síntesis de ligandos del sitio de benzodiazepina que contienen una porción de piridona tricíclica . Estos ligandos tienen posibles aplicaciones en la investigación en neurociencia, particularmente en estudios relacionados con el receptor GABA A humano.
Química Agrícola
Aunque no se menciona directamente en los resultados de la búsqueda, compuestos similares como la 2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF) se utilizan como intermediarios para la síntesis de productos de protección de cultivos . Es plausible que “this compound” pueda tener aplicaciones similares en la química agrícola.
Mecanismo De Acción
Safety and Hazards
Safety information for 3,5-Dibromo-4-methylpyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the synthesis methodology of 3,5-Dibromo-4-methylpyridine has further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Propiedades
IUPAC Name |
3,5-dibromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCGUATWCKZLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356067 | |
| Record name | 3,5-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3430-23-7 | |
| Record name | 3,5-Dibromo-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)

![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)

![5-Nitrobenzo[d]oxazole-2(3H)-thione](/img/structure/B1300290.png)


![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)


